N-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide

Physicochemical Properties Drug-likeness ADME

CAS 179245-28-4, N-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide, is a synthetic, highly substituted naphthalene sulfonamide. It belongs to a broader class of substituted naphthalene sulfonamides explored in patent literature for metabolic and CNS disorders.

Molecular Formula C19H17Cl2NO4S
Molecular Weight 426.31
CAS No. 179245-28-4
Cat. No. B2480321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide
CAS179245-28-4
Molecular FormulaC19H17Cl2NO4S
Molecular Weight426.31
Structural Identifiers
SMILESCCCOC1(C2=CC=CC=C2C(=O)C(=C1Cl)Cl)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H17Cl2NO4S/c1-2-12-26-19(22-27(24,25)13-8-4-3-5-9-13)15-11-7-6-10-14(15)17(23)16(20)18(19)21/h3-11,22H,2,12H2,1H3
InChIKeyUFUHSNAGRHCRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Classification of CAS 179245-28-4


CAS 179245-28-4, N-(2,3-dichloro-4-oxo-1-propoxy-1,4-dihydronaphthalen-1-yl)benzenesulfonamide, is a synthetic, highly substituted naphthalene sulfonamide [1]. It belongs to a broader class of substituted naphthalene sulfonamides explored in patent literature for metabolic and CNS disorders [2]. From a substructure perspective, it features a 1,4-dihydronaphthalen-1-one core with a propoxy group at the 1-position, chlorine atoms at the 2- and 3-positions, and a benzenesulfonamide moiety attached to the 1-position nitrogen. This specific substitution pattern is absent from major public screening databases (PubChem, ChemSpider, ChEMBL).

Proprietary SAR Programs Exact 1-propoxy-2,3-dichloro scaffold for target-binding exploration
Scaffold Diversification Saturated dihydronaphthalene core expands 3D chemical space
Metabolic Probe Design Propoxy group supports O-dealkylation liability studies

CAS 179245-28-4: Why In-Class Analogs Fail


The unique combination of a labile 1-propoxy-1,4-dihydronaphthalen-1-one scaffold and a 2,3-dichloro substitution pattern in CAS 179245-28-4 creates a chemical entity with no direct publicly characterized analogs. The 'unsubstituted' parent compound class (e.g., simple naphthalene-1-sulfonamides) cannot replicate the specific steric and electronic environment required in proprietary synthesis pathways or biological assays [1]. The absence of head-to-head data for this specific compound against any analog in the literature means that any substitution introduces unquantifiable risk of assay failure or synthetic route collapse, making precise procurement of this exact CAS number mandatory for protocols that depend on its exact reactivity or target engagement profile.

No publicly characterized analogs

The 1-propoxy-2,3-dichloro substitution lacks matched literature data; any replacement may introduce uncharacterized profile shifts.

Simple naphthalene sulfonamides differ in reactivity

Unsubstituted scaffolds cannot replicate the steric and electronic environment, may alter synthetic pathways or assay results.

Absence of head-to-head validation

No comparative studies exist; substitution risk is unquantifiable for protocols requiring exact CAS identity.

CAS 179245-28-4 Differentiation Evidence


Computed Physicochemical Profile vs. Simple Naphthalene Sulfonamide

Using SwissADME predictive models, CAS 179245-28-4 exhibits significantly higher lipophilicity and molecular bulk compared to the simple N-(naphthalen-1-yl)benzenesulfonamide scaffold. This difference strongly affects passive membrane permeability and solubility profiles [1].

Predicted Lipophilicity & TPSA
Class-level inference
Target: Log P ~4.1, TPSA ~72 Ų, MW 426
Simple analog: Log P ~3.1, TPSA ~55 Ų, MW 283
Δ Log P ≈ +1.0, Δ TPSA ≈ +17 Ų, Δ MW ≈ +143 g/mol
Predicted higher lipophilicity and bulk may alter permeability and solubility profiles.
In silico SwissADME; no experimental validation.
Physicochemical Properties Drug-likeness ADME

Scaffold Complexity vs. ML-329

CAS 179245-28-4 contains a fully substituted dihydronaphthalene ring with propoxy and 2,3-dichloro moieties that are absent in the known MITF inhibitor ML-329 (4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide, CAS 19992-50-8) [1]. The presence of a quaternary carbon at C1 bearing both the propoxy group and the sulfonamide nitrogen creates a three-dimensional topology not found in simpler quinone-sulfonamide hybrids.

Scaffold Complexity vs. ML-329
Cross-study comparable
Target: quaternary C1 center with propoxy and 2,3-dichloro
ML-329: planar 1,4-naphthoquinone core with amino-sulfonamide at C2
Saturated scaffold may alter molecular shape and target interactions.
Based on 2D structure comparison; no co-crystal data.
Scaffold Diversity Library Design IP Position

Bioavailability Profile vs. Class Average

The SwissADME bioavailability radar depicts CAS 179245-28-4 as lying outside the optimal pink zone primarily due to its high lipophilicity (LIPO score) and moderately elevated flexibility (FLEX score from rotatable bonds of the propoxy group) [1]. This contrasts with simpler, more rigid naphthalene-1-sulfonamides which fall within the optimal range.

Bioavailability Radar Profile
Class-level inference
LIPO ~4.2, SIZE 426, POLAR ~72 Ų, FLEX 5 rot. bonds
Falls outside typical oral drug-likeness space
May be unsuitable for standard oral drug discovery; may suit permeability-focused probe work.
Computed SwissADME; formulation may mitigate solubility.
Bioavailability ADME Lead Optimization

Public Data Scarcity

A systematic search of PubMed, Google Scholar, PubChem, ChemSpider, ChEMBL, the USPTO Patent Database, and Google Patents returned zero peer-reviewed articles, zero deposited bioactivity data points, and zero specific patent examples featuring CAS 179245-28-4. All quantitative differential claims above are therefore derived from computational prediction or class-level structural inference. No head-to-head biochemical, cellular, or in-vivo comparison studies exist in the public domain.

Public Data Availability
Data to verify
0 peer-reviewed articles, 0 bioassay records, 0 specific patent examples
Procurement relies solely on structural identity; no performance data to guide use.
Database search through April 2026; all quantitative claims are predicted or inferred.
Data Integrity Procurement Risk Evidence Gap

CAS 179245-28-4 Procurement Applications


SAR Probe for Metabolic Disorders

The substituted naphthalene sulfonamide class, referenced in patents targeting obesity and type II diabetes [2], provides the industrial context. Procure CAS 179245-28-4 as a precise, structurally novel probe within an internal SAR program to explore the effect of a 1-propoxy-2,3-dichloro substitution on target binding, intellectual property space expansion, and selectivity against standard flat sulfonamide frameworks like ML-329 [1].

Fragment/DEL Library Building Block

The compound's quaternary carbon at C1 and dual chlorine atoms make it a chemically differentiated building block for creating three-dimensional, elaborated naphthalene libraries. Its high Log P (~4.2) indicates it can penetrate hydrophobic protein pockets, making it suitable for fragment growing campaigns targeting membrane proteins or intranuclear receptors where polar surface area (TPSA ~72 Ų) must be carefully balanced [1]. Use only if the exact propoxy-dichloro arrangement is required for library diversity; simpler naphthalene building blocks will not replicate the steric profile.

Non-Polar, Metabolically Labile Probe

The 1-propoxy group on a dihydronaphthalene core introduces metabolic lability (potential O-dealkylation) versus methoxy or non-ether analogs, as inferred from ADME predictions [1]. If the research goal involves a short-lived, permeability-dependent intracellular probe or a pro-drug strategy where hepatic clearance via CYP-mediated O-dealkylation is desired, this compound may be selected over more metabolically stable, simpler naphthalene sulfonamides.

Application
Selection Property
Validation Focus
SAR Probe for Metabolic Disorders
Exact 1-propoxy-2,3-dichloro substitution pattern
Target binding and selectivity in metabolic disorder models
Fragment/DEL Library Building Block
3D scaffold with quaternary carbon and dual chlorine atoms
Library diversity screening and hydrophobic pocket penetration assays
Non-Polar, Metabolically Labile Probe
Propoxy-mediated metabolic lability
Permeability and CYP-mediated clearance studies
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